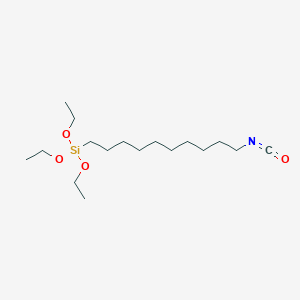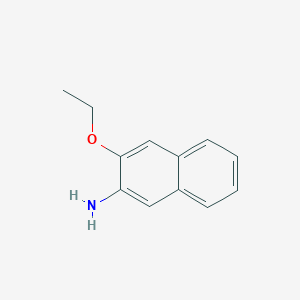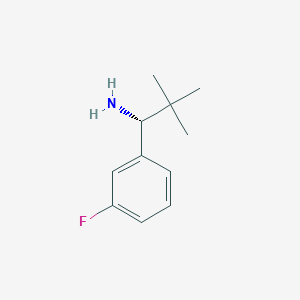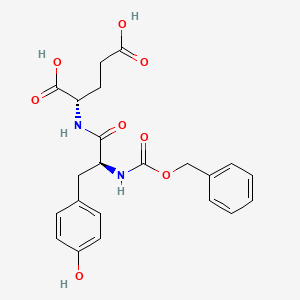
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a tetrahydro-2H-pyran-4-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethanol: This intermediate can be synthesized by the reduction of tetrahydro-2H-pyran-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C with hydrogen gas or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is known for its bioactivity, and the tetrahydropyran moiety can enhance the compound’s solubility and bioavailability. It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole in biological systems involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydropyran group may enhance the compound’s binding affinity and stability within the biological environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1H-pyrazole: Lacks the tetrahydropyran moiety, making it less soluble and potentially less bioavailable.
Tetrahydro-2H-pyran-4-ylmethanol: Lacks the pyrazole ring, thus not exhibiting the same bioactivity.
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is unique due to the combination of the bioactive pyrazole ring and the solubility-enhancing tetrahydropyran group. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-(oxan-4-ylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C9H14N2O2/c1-3-12-4-2-8(1)7-13-9-5-10-11-6-9/h5-6,8H,1-4,7H2,(H,10,11) |
Clé InChI |
FRTFGOKCFUMMEP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)
